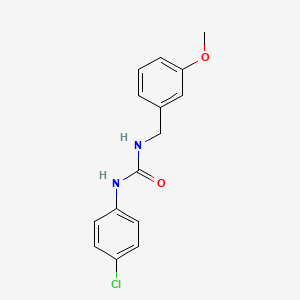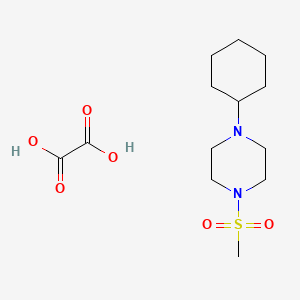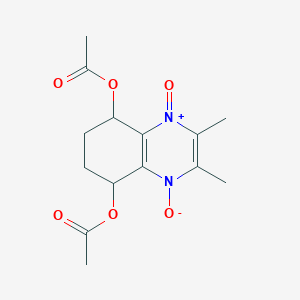![molecular formula C14H13Cl2N3O3 B5159237 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid, also known as DCPA, is a synthetic compound used in scientific research. It is a pyrazole derivative that has been extensively studied for its potential as an herbicide. However, it has also shown promise in other areas of research, including as a potential therapeutic agent for various diseases. In
科学研究应用
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid has been studied extensively for its potential as an herbicide, and has shown efficacy against a wide range of weeds. However, it has also shown promise in other areas of research. For example, this compound has been shown to have anti-inflammatory properties, and has been investigated for its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
作用机制
The exact mechanism of action of 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid is not fully understood, but it is thought to work by inhibiting the activity of a key enzyme involved in the biosynthesis of certain amino acids. This leads to the accumulation of toxic intermediates and ultimately cell death. Additionally, this compound has been shown to have anti-inflammatory properties, possibly through inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
In addition to its potential as an herbicide and therapeutic agent, this compound has also been studied for its effects on various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and has been investigated for its potential as an antimicrobial agent. Additionally, this compound has been shown to have antioxidant properties, and has been studied for its potential as a protective agent against oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for this compound and other pyrazole derivatives, which could lead to the development of new compounds with even greater potential for use in scientific research.
合成方法
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzyl bromide with 1H-pyrazole-4-carboxylic acid, followed by the addition of butyl acrylate and subsequent hydrolysis of the resulting ester. The final product is obtained through acidification and purification steps.
属性
IUPAC Name |
4-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-1-9(12(16)5-10)7-19-8-11(6-17-19)18-13(20)3-4-14(21)22/h1-2,5-6,8H,3-4,7H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWVHVGTMXKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)


![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)

![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
